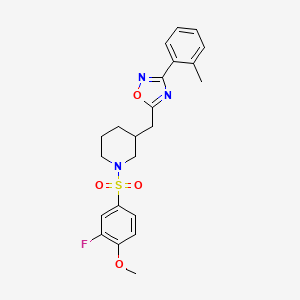
5-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure comprising an oxadiazole ring, a piperidine moiety with a sulfonyl group, and an o-tolyl substituent. Its molecular formula is C20H24FN3O3S with a molecular weight of approximately 421.48 g/mol. The presence of the 3-fluoro-4-methoxyphenyl group is significant for its biological activity, as fluorine can enhance the lipophilicity and binding affinity of the compound to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their function. This mechanism is crucial for compounds targeting cancer cell proliferation.
- Receptor Binding : The structural features allow for effective binding to receptors involved in cancer pathways, which can lead to the modulation of signaling cascades such as apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- A study reported that certain oxadiazole derivatives showed IC50 values ranging from 0.275 µM to 0.417 µM against various cancer cell lines including MCF7 (breast cancer) and PC-3 (prostate cancer) .
- Another research highlighted that compounds similar to this compound demonstrated cytotoxic effects through apoptosis induction via upregulation of p53 and activation of caspase pathways .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5-Oxadiazole Derivative A | MCF7 | 0.275 | Apoptosis induction |
| 5-Oxadiazole Derivative B | PC-3 | 0.417 | EGFR inhibition |
| 5-Oxadiazole Derivative C | SF-295 | 0.350 | Src kinase inhibition |
Inhibition Studies
The compound's ability to inhibit specific enzymes has been investigated:
- EGFR Inhibition : In vitro studies indicated that compounds bearing similar structures inhibited EGFR with IC50 values as low as 0.24 µM .
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives where researchers observed promising anticancer activity:
- Synthesis Methodology : The compounds were synthesized using standard organic reactions involving piperidine and various substituted phenylsulfonyl chlorides.
- Biological Evaluation : Following synthesis, biological assays were performed to assess cytotoxicity against cancer cell lines using MTT assays, revealing significant growth inhibition at low concentrations.
属性
IUPAC Name |
5-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-15-6-3-4-8-18(15)22-24-21(30-25-22)12-16-7-5-11-26(14-16)31(27,28)17-9-10-20(29-2)19(23)13-17/h3-4,6,8-10,13,16H,5,7,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUATEXCIOBLJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














